3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride
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Overview
Description
3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride is a chemical compound that belongs to the class of nitroamines. This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further substituted with a pyrrolidine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride typically involves the nitration of N-(pyrrolidin-3-yl)pyridin-2-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis process. The initial step includes the preparation of N-(pyrrolidin-3-yl)pyridin-2-amine, followed by its nitration. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid. This process ensures high purity and yield suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: Formation of N-(pyrrolidin-3-yl)pyridin-2-amine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine and pyrrolidine moieties contribute to the compound’s binding affinity to specific enzymes or receptors, modulating their activity and resulting in the observed biological effects.
Comparison with Similar Compounds
N-(pyridin-2-yl)pyrrolidine: Lacks the nitro group, resulting in different chemical and biological properties.
3-Nitro-N-(pyrrolidin-2-yl)pyridine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: 3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride is unique due to the presence of both the nitro group and the pyrrolidine moiety, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-nitro-N-pyrrolidin-3-ylpyridin-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2.ClH/c14-13(15)8-2-1-4-11-9(8)12-7-3-5-10-6-7;/h1-2,4,7,10H,3,5-6H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNZMOIMXSSVJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=C(C=CC=N2)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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